2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
Description
This compound features a triazolopyridazine core substituted with a tert-butylsulfanyl group at position 6 and an N-[(4-chlorophenyl)methyl]acetamide moiety at position 2. The triazolopyridazine scaffold is a nitrogen-rich heterocycle known for its bioactivity in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammatory and oncological pathways .
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-18(2,3)27-16-9-8-14-21-23(17(26)24(14)22-16)11-15(25)20-10-12-4-6-13(19)7-5-12/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSJHXGMBFQDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including structure-activity relationships, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.9 g/mol. The unique structural features include:
- A triazole ring fused with a pyridazine ring , contributing to its stability and reactivity.
- The presence of a tert-butylsulfanyl group , which may enhance lipophilicity and biological activity.
- An acetanilide moiety , which is known for its pharmacological relevance.
Structural Characteristics Table
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.9 g/mol |
| Key Functional Groups | Triazole, Pyridazine, Tert-butylsulfanyl, Acetamide |
Antimicrobial Activity
Research indicates that compounds with similar triazole-pyridazine frameworks exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The structural features of this compound suggest potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis .
Antiviral Potential
The compound's heterocyclic nature aligns it with other antiviral agents. Studies on related compounds have demonstrated significant antiviral activity against viruses such as HSV-1 and JUNV. For example, a related triazole derivative exhibited over 90% inhibition of HSV-1 replication in vitro . While specific data on this compound is limited, its structural analogs suggest a promising avenue for antiviral research.
Anti-inflammatory and Anticancer Properties
Preliminary investigations into the anti-inflammatory and anticancer potential of similar compounds have yielded positive results. The incorporation of the tert-butylsulfanyl group may play a role in modulating inflammatory pathways or inhibiting tumor growth. For instance, compounds from the same class have been evaluated for their ability to inhibit certain cancer cell lines .
Case Study 1: Antitubercular Activity
A study focused on the development of new antitubercular agents identified several derivatives with triazole-pyridazine cores. These compounds were subjected to screening against Mycobacterium tuberculosis, revealing that modifications to the substituents significantly impacted their efficacy. The compound may follow similar trends based on its structural characteristics.
Case Study 2: Antiviral Efficacy
In a comparative study involving various heterocyclic compounds, researchers assessed their antiviral activities against multiple viral strains. Compounds with triazole rings showed enhanced activity against HSV-1 and JUNV when tested in Vero cells. Although direct testing of this specific compound has not been reported, its structural similarity suggests it could exhibit comparable antiviral properties.
Summary of Research Findings Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include other triazolopyridazine derivatives and heterocyclic acetamides. Key comparisons are summarized below:
Key Findings
Bioactivity Profile: The target compound’s triazolopyridazine core aligns with FIN-like activity observed in synthetic and natural compounds, which trigger ferroptosis in oral squamous cell carcinoma (OSCC) with higher selectivity for cancer cells over normal tissues . This contrasts with broader-acting FINs like erastin, which may lack specificity. Unlike carcinogenic heterocyclic amines (e.g., IQ compounds), the target compound’s structure lacks mutagenic alerts such as aromatic amines or methylimidazole moieties, suggesting a safer profile .
Structural Advantages :
- The tert-butylsulfanyl group increases metabolic stability compared to natural FINs (e.g., artemisinin), which are prone to rapid degradation.
- The 4-chlorobenzyl acetamide moiety may enhance target binding compared to simpler triazolopyridazine derivatives, analogous to modifications seen in kinase inhibitors.
Therapeutic Potential: Evidence suggests OSCC cells exhibit heightened sensitivity to ferroptosis induction compared to normal cells, implying a wider therapeutic window for this compound . This contrasts with plant-derived biomolecules (e.g., C. gigantea extracts), which require optimization for bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
